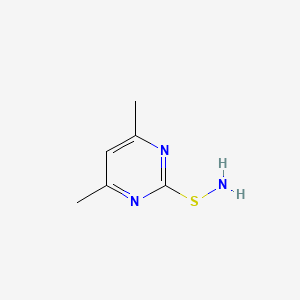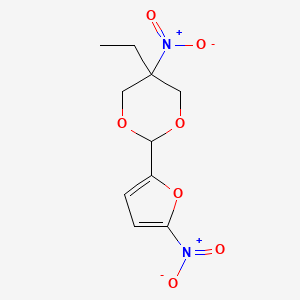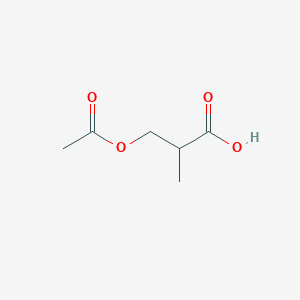
3-Methyl-1-benzoselenophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-benzoselenophene-2-carbonitrile is an organic compound with the molecular formula C10H7NSe It belongs to the class of benzoselenophenes, which are heterocyclic compounds containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzoselenophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylbenzonitrile with sodium selenide in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-benzoselenophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or modify the nitrile group.
Aplicaciones Científicas De Investigación
3-Methyl-1-benzoselenophene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying the reactivity of selenium-containing compounds.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Investigations into its pharmacological effects and potential therapeutic applications are ongoing.
Industry: It is explored for use in materials science, particularly in the development of organic semiconductors and optoelectronic devices
Mecanismo De Acción
The mechanism by which 3-Methyl-1-benzoselenophene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-benzothiophene-2-carbonitrile: Contains sulfur instead of selenium.
3-Methyl-1-benzofuran-2-carbonitrile: Contains oxygen instead of selenium.
3-Methyl-1-benzopyrrole-2-carbonitrile: Contains nitrogen instead of selenium.
Uniqueness
3-Methyl-1-benzoselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs.
Propiedades
Número CAS |
37007-55-9 |
|---|---|
Fórmula molecular |
C10H7NSe |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
3-methyl-1-benzoselenophene-2-carbonitrile |
InChI |
InChI=1S/C10H7NSe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3 |
Clave InChI |
DWWZMMPQDUDNPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([Se]C2=CC=CC=C12)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)


![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)


![4-Methyl-4-[(4-methylphenyl)sulfonyl]pentan-2-one](/img/structure/B14675203.png)
